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molecular formula C18H15O4PS B8406596 [4-(Benzenesulfonyl)phenyl]phenylphosphinic acid CAS No. 62489-10-5

[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid

Cat. No. B8406596
M. Wt: 358.3 g/mol
InChI Key: DRJBXRGHFXARNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082793

Procedure details

4-(phenylsulfonyl)benzene diazonium tetrafluoroborate was prepared from 4-aminophenyl phenyl sulfone according to the method of example 11. A slurry of 44 grams of the 4-(phenylsulfonyl)benzenediazonium tetrafluoroborate, 22.8 ml of dichlorophenylphosphine, and 0.5 grams of copper (I) chloride in 400 ml. of ethyl acetate was heated at 30° C for 1.5 hours, cooled, and decomposed by adding 125 ml. of water. The ethyl acetate was removed by steam distillation, and the solid was collected by filtration of the aqueous residue. This solid was extracted with 2 liter of 10% sodium hydroxide, and the extract was acidified with hydrochloric acid to give crude acid. Crystallization from 80% ethanol gave 20 grams (45% yield) of phenyl[4-(phenylsulfonyl)phenyl]phosphinic acid, m.p. 225°-228° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(phenylsulfonyl)benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:15]=[CH:14][C:13](N)=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:17][B-:18]([F:21])([F:20])[F:19].[C:22]1([S:28]([C:31]2[CH:36]=[CH:35][C:34]([N+:37]#[N:38])=[CH:33][CH:32]=2)(=[O:30])=[O:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.Cl[P:40](Cl)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.C(OCC)(=[O:50])C.[OH2:54]>[Cu]Cl>[F:17][B-:18]([F:21])([F:20])[F:19].[C:22]1([S:28]([C:31]2[CH:36]=[CH:35][C:34]([N+:37]#[N:38])=[CH:33][CH:32]=2)(=[O:29])=[O:30])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1.[C:41]1([P:40]([C:13]2[CH:14]=[CH:15][C:10]([S:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)(=[O:9])=[O:8])=[CH:11][CH:12]=2)(=[O:50])[OH:54])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)N
Step Two
Name
4-(phenylsulfonyl)benzenediazonium tetrafluoroborate
Quantity
44 g
Type
reactant
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
Step Three
Name
Quantity
22.8 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
copper (I) chloride
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
by adding 125 ml
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by steam distillation
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration of the aqueous residue
EXTRACTION
Type
EXTRACTION
Details
This solid was extracted with 2 liter of 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to give crude acid
CUSTOM
Type
CUSTOM
Details
Crystallization from 80% ethanol

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)[N+]#N
Name
Type
product
Smiles
C1(=CC=CC=C1)P(O)(=O)C1=CC=C(C=C1)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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